1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose
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Overview
Description
1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose is a chemical compound that belongs to the class of benzoylated sugars. It is a derivative of arabinofuranose, a five-membered ring sugar, where three hydroxyl groups are replaced by benzoyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of nucleosides and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose can be synthesized through the benzoylation of alpha-d-arabinofuranose. The process typically involves the reaction of alpha-d-arabinofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the benzoyl groups and revert the compound to its parent sugar.
Substitution: The benzoyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce the parent sugar .
Scientific Research Applications
1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleosides and other complex molecules.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose involves its conversion to active metabolites in the body. These metabolites interact with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The benzoyl groups enhance the compound’s stability and facilitate its transport across cell membranes .
Comparison with Similar Compounds
1,3,5-Tri-o-benzoyl-alpha-d-ribofuranose: Similar in structure but derived from ribose instead of arabinose.
2-Deoxy-2-fluoro-1,3,5-tri-o-benzoyl-alpha-d-arabinofuranose: A fluorinated derivative with different chemical properties
Uniqueness: 1,3,5-Tri-o-benzoyl-alpha-d-arabinofuranose is unique due to its specific arrangement of benzoyl groups and its derivation from arabinofuranose. This gives it distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C26H22O8 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21+,22-,26-/m1/s1 |
InChI Key |
HUHVPBKTTFVAQF-UXGLMHHASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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